REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:14][NH2:15]>N1C=CC=CC=1>[NH:14]([C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1)[NH2:15]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C1=NC=CC=C1
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 36 hours
|
Duration
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36 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum to a gum
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Type
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DISSOLUTION
|
Details
|
The gum was dissolved in methylene chloride
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from etherhexane
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=CC=C1C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |